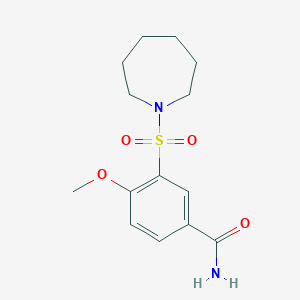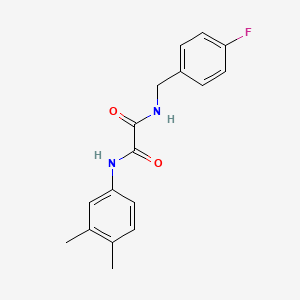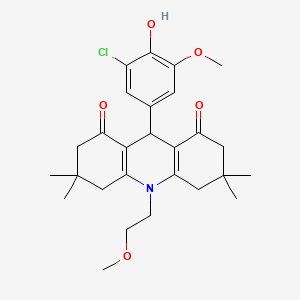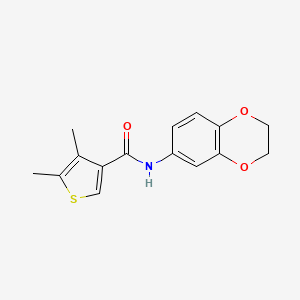
3-(1-azepanylsulfonyl)-4-methoxybenzamide
Vue d'ensemble
Description
3-(1-azepanylsulfonyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C14H20N2O4S and its molecular weight is 312.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.11437830 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of 3-(1-azepanylsulfonyl)-4-methoxybenzamide is Sirtuin 2 (SIRT2) . Sirtuins are a family of proteins that are regarded as nicotinamide adenine dinucleotide (NAD+)-dependent histone deacetylase enzymes . They play crucial roles in many signaling pathways and are regarded as potential therapeutic targets in several pathological conditions, such as cancer, metabolic disorders, and also cardiovascular and neurodegenerative diseases .
Mode of Action
This compound, also known as AK-7 , shows a dose-dependent and selective inhibition for SIRT2 . It interacts with SIRT2, inhibiting its activity and thus modulating the function of proteins that are deacetylated by SIRT2 .
Biochemical Pathways
SIRT2 has been linked to various biological processes such as gene silencing, DNA repair, chromosomal stability, and longevity .
Pharmacokinetics
It is known to be cell- and brain-permeable , which suggests it can cross the blood-brain barrier and may have a broad distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action are related to its inhibition of SIRT2. In neurons, AK-7 is neuroprotective in vitro and decreases polyglutamine inclusions and cholesterol levels . In mice, treatment with AK-7 led to improved motor function, extended survival, and decreased brain atrophy .
Action Environment
Factors such as tissue type, species, age, and the cellular localization of the sirtuins may regulate their role in the development of diseases .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
3-(1-azepanylsulfonyl)-4-methoxybenzamide plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity and protein interactions. This compound has been shown to interact with several key enzymes, including catalase and peroxisomal 3-hydroxyacyl-CoA dehydrogenase . The interaction with catalase is particularly noteworthy as it helps in scavenging hydrogen peroxide, thereby protecting cells from oxidative stress. Additionally, this compound binds to abnormal inflorescence meristem 1, a protein involved in plant stress responses . These interactions highlight the compound’s potential in modulating biochemical pathways and cellular responses to stress.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In plant cells, this compound has been observed to alleviate photorespiratory-induced cell death in catalase-deficient Arabidopsis and tobacco plants . It achieves this by modulating cell signaling pathways and gene expression related to stress responses. In mammalian cells, this compound influences cellular metabolism by interacting with enzymes involved in oxidative stress management, thereby enhancing cell survival under adverse conditions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to catalase, enhancing its activity and promoting the breakdown of hydrogen peroxide . This interaction reduces oxidative stress and prevents cell damage. Additionally, this compound inhibits the activity of peroxisomal 3-hydroxyacyl-CoA dehydrogenase, affecting fatty acid metabolism and energy production . These molecular mechanisms underscore the compound’s role in regulating cellular homeostasis and stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, maintaining its biochemical activity over extended periods. It is susceptible to degradation under extreme pH conditions and prolonged exposure to light. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in enhancing stress tolerance and reducing oxidative damage in plant and mammalian cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound has been shown to enhance stress tolerance and improve cellular function without significant adverse effects. At high doses, this compound can exhibit toxic effects, including cellular apoptosis and metabolic disturbances . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress management and fatty acid metabolism. The compound interacts with catalase and peroxisomal 3-hydroxyacyl-CoA dehydrogenase, influencing the breakdown of hydrogen peroxide and the metabolism of fatty acids . These interactions affect metabolic flux and the levels of key metabolites, contributing to the compound’s overall biochemical effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound has been shown to interact with membrane transporters that facilitate its uptake into cells, as well as binding proteins that aid in its intracellular distribution . These interactions influence the localization and accumulation of this compound, affecting its biochemical activity and cellular effects.
Subcellular Localization
The subcellular localization of this compound is critical to its activity and function. The compound is primarily localized in the peroxisomes, where it interacts with catalase and peroxisomal 3-hydroxyacyl-CoA dehydrogenase . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the peroxisomes. The compound’s activity in these organelles is essential for its role in managing oxidative stress and regulating fatty acid metabolism.
Propriétés
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-20-12-7-6-11(14(15)17)10-13(12)21(18,19)16-8-4-2-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3,(H2,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTLQCVWHYOTPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N)S(=O)(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4678999.png)

![4-({[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B4679020.png)

![N-(4-iodo-2-methylphenyl)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}benzamide](/img/structure/B4679032.png)

![N~1~-(3,4-difluorophenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4679060.png)
![4-methyl-3-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4679063.png)
![N-(2,4-DIFLUOROPHENYL)-2-{[5-ISOPROPYL-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B4679069.png)
![N-[(5-iodopyridin-2-yl)carbamothioyl]-4-propoxybenzamide](/img/structure/B4679080.png)
![N-({[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B4679083.png)
![(5-METHYL-3-PHENYL-4-ISOXAZOLYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B4679086.png)
![6-(3,4-dimethoxybenzylidene)-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4679093.png)
![3-(4-CHLOROPHENYL)-3A,7,8,8A-TETRAHYDRO-5,8-EPOXYOXEPINO[4,5-D]ISOXAZOL-4(5H)-ONE](/img/structure/B4679101.png)
